molecular formula C24H29ClFN3O5S B3002012 N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216475-37-4

N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3002012
CAS No.: 1216475-37-4
M. Wt: 526.02
InChI Key: RNGRFWUAJFGZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClFN3O5S and its molecular weight is 526.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Microbial Screening

  • Study 1: Synthesis of fluorinated sulphonamide benzothiazole derivatives, including compounds similar to the target compound, was conducted for anti-microbial evaluation. These derivatives have shown significant anti-microbial activities, suggesting their potential in developing new antimicrobial agents (Jagtap et al., 2010).

Gastrokinetic Activity

  • Study 2: A series of benzamide derivatives, including those with structures related to the target compound, were evaluated for gastrokinetic activity. The study highlights the potential of these compounds in treating gastrointestinal motility disorders (Kato et al., 1992).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

  • Study 3: Research on benzimidazole derivatives containing morpholine rings, similar in structure to the target compound, showed promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This indicates their potential use in treating diabetes and infections (Menteşe et al., 2015).

Antimycobacterial Activity

  • Study 4: Synthesis of fluorinated benzothiazolo imidazole compounds, including structures similar to the target compound, demonstrated promising antimicrobial activity, particularly against mycobacteria (Sathe et al., 2011).

Cerebral Protective Agents and Anti-anoxic Activity

  • Study 5: Investigation into thiazolecarboxamides, structurally related to the target compound, revealed significant anti-anoxic (AA) activity, indicating potential as cerebral protective agents (Ohkubo et al., 1995).

Anticancer Evaluation

  • Study 6: Research into N-(4-substituted phenyl)benzamides, similar to the target compound, showed notable anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O5S.ClH/c1-30-18-14-16(15-19(31-2)22(18)32-3)23(29)28(9-5-8-27-10-12-33-13-11-27)24-26-21-17(25)6-4-7-20(21)34-24;/h4,6-7,14-15H,5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRFWUAJFGZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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